molecular formula C18H14Cl2N4OS2 B2582684 3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-45-6

3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2582684
CAS No.: 862829-45-6
M. Wt: 437.36
InChI Key: JSNCQQLYGPOXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,4-dichlorobenzylthio group at position 5 and a methyl group at position 2. A benzo[d]thiazol-2(3H)-one moiety is attached via a methylene bridge to the triazole ring. The 2,4-dichlorobenzyl group enhances lipophilicity, which may improve membrane permeability, while the benzo[d]thiazol-2(3H)-one moiety contributes π-π stacking interactions, critical for target binding .

Properties

IUPAC Name

3-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4OS2/c1-23-16(9-24-14-4-2-3-5-15(14)27-18(24)25)21-22-17(23)26-10-11-6-7-12(19)8-13(11)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNCQQLYGPOXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic derivative that incorporates both triazole and thiazole moieties. These structural features are significant due to their associated biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Structural Characteristics

The compound features a triazole ring, known for its broad spectrum of biological activities including antifungal and antibacterial properties. The thiazole moiety also contributes to its biological profile, enhancing its potential as a therapeutic agent. The presence of the 2,4-dichlorobenzyl group is particularly noteworthy for its influence on the compound's lipophilicity and bioactivity.

Antimicrobial Activity

  • Antibacterial Properties : Compounds with triazole and thiazole structures have shown significant antibacterial activity against various strains, including drug-resistant bacteria. For instance, triazole derivatives have been reported to exhibit Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Properties : Triazoles are well-known antifungal agents. Studies indicate that similar compounds exhibit potent activity against fungal pathogens by inhibiting ergosterol synthesis .

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings can induce apoptosis in cancer cells. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics . The mechanism often involves the modulation of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific checkpoints, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress in cells.

Case Studies

  • Antibacterial Study : A study conducted on a series of triazole-thiazole hybrids demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.046 to 3.11 μM .
  • Cytotoxicity Assessment : In vitro studies using B16F10 melanoma cells showed that certain analogs of triazole-thiazole compounds did not exhibit cytotoxicity at concentrations ≤20 μM, suggesting a favorable safety profile for further development .

Data Summary

Activity TypeMIC / IC50 ValuesReference
Antibacterial (Gram-positive)0.046 - 0.68 μM
AntifungalVaries (specific pathogens)
Cytotoxicity (B16F10)IC50 < 20 μM

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that derivatives of 1,2,4-triazoles can exhibit minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics such as ciprofloxacin and vancomycin .
  • Antifungal Properties :
    • The triazole structure is well-known for its antifungal properties. Research has shown that triazole derivatives can effectively inhibit fungal growth by targeting the synthesis of ergosterol, a critical component of fungal cell membranes. This makes them valuable in treating infections caused by fungi such as Candida and Aspergillus species .

Anticancer Potential

  • Chemopreventive Effects :
    • The compound's thioether linkage contributes to its potential as a chemopreventive agent. Studies have highlighted that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Targeting Specific Cancer Types :
    • Research has shown promising results for triazole-based compounds in targeting specific cancers, including breast and colon cancer. They may act by disrupting microtubule formation or inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow) .

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals as a fungicide or herbicide. Triazoles are commonly utilized in crop protection due to their effectiveness against various plant pathogens. The incorporation of specific side chains may enhance the efficacy and selectivity of such compounds against target pests while minimizing harm to beneficial organisms .

Material Science Applications

The unique properties of triazole compounds allow for their use in material science, particularly in the development of polymers and nanomaterials. Their ability to form coordination complexes with metals can lead to innovative materials with applications in electronics and catalysis .

Case Study 1: Antibacterial Efficacy

A study conducted by Yang et al. demonstrated that a series of 1,2,4-triazole derivatives exhibited potent antibacterial activity against MRSA strains with MIC values ranging from 0.25 μg/mL to 1 μg/mL. These findings suggest that modifications to the triazole scaffold can significantly enhance antimicrobial properties .

Case Study 2: Anticancer Activity

Research published in the journal Medicinal Chemistry highlighted a derivative of the compound that showed promising results in inducing apoptosis in colorectal cancer cells. The study indicated that this compound could inhibit cell growth by affecting the expression of key regulatory proteins involved in cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its triazole-thioether-benzo[d]thiazol-2(3H)-one architecture. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Substituents Key Properties
Target Compound 1,2,4-Triazole - 5-(2,4-Dichlorobenzylthio)
- 4-Methyl
- 3-(Benzo[d]thiazol-2(3H)-one)
High lipophilicity (Cl substituents), potential antifungal/antimicrobial activity
2-(((5-R1-4-R2-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazol-2(3H)-one derivatives () 1,2,4-Triazole Varied R1 (aryl), R2 (alkyl/aryl) Antifungal activity against Colletotrichum orbiculare; IC₅₀: 12–45 µM
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine () 1,2,4-Triazole - 5-Decylthio
- 4-Methyl
- Morpholine
Antifungal (Candida spp. MIC: 8–16 µg/mL), antimicrobial (Staph. aureus MIC: 4 µg/mL)
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones () 1,3,4-Oxadiazole Aryl groups at position 5 Moderate antifungal activity; lower potency than triazole analogs
3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine () 1,2,4-Triazole - 4-Chlorobenzylthio
- Pyridine
Anti-TB activity (MIC: 0.5 µg/mL)

Table 1: Physicochemical Properties of Selected Analogs

Compound Melting Point (°C) LogP<sup>a</sup> Synthetic Yield (%)
Target Compound ~165 (predicted) 3.8 (estimated) Not reported
6r () 176–177 4.2 91
4d () 198–200 3.5 78.5
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine () 120–125 2.9 85

<sup>a</sup> LogP values estimated using fragment-based methods.

Critical Analysis of Structural Advantages

  • The benzo[d]thiazol-2(3H)-one moiety may enhance stability under physiological conditions compared to morpholine or pyridine derivatives, as seen in and .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?

Answer:
The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:

  • Step 1: Formation of the triazole-thiol intermediate by reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under acidic conditions (glacial acetic acid) and reflux (4–5 hours) .
  • Step 2: Thioether linkage using 2,4-dichlorobenzylthiol, often via nucleophilic substitution or Mannich base reactions .
  • Step 3: Functionalization with benzo[d]thiazol-2(3H)-one through alkylation or coupling reactions.
    Key Optimization: Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5) improve yields (up to 81.55% in some analogs) .

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, C-N triazole ring at 1500–1600 cm⁻¹) .
  • ¹H-NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm for dichlorobenzyl), methyl groups (δ 2.5–3.0 ppm), and thiazolone protons (δ 4.0–5.0 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 450–500 range) confirm molecular weight.
  • X-ray Diffraction (XRD): For crystalline derivatives, resolves bond lengths and angles .

Advanced: How can researchers optimize reaction yields for analogs of this compound with varying substituents?

Answer:

  • Solvent Selection: Ethanol or 1,4-dioxane enhances solubility of hydrophobic intermediates .
  • Catalyst Use: Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve reaction efficiency (70–80% yields) .
  • Temperature Control: Reflux (70–80°C) balances reactivity and decomposition .
  • Purification: Recrystallization from ethanol/water (1:3) or DMF/ethanol mixtures ensures purity .

Advanced: What in vitro assays are recommended to evaluate the cytotoxic activity of this compound?

Answer:

  • Cell Lines: Use human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38) for selectivity assessment .
  • Protocol:
    • Culture cells in RPMI-1640 medium with 5% FBS and antibiotics.
    • Treat with compound (0.1–100 µM) for 48–72 hours.
    • Assess viability via SRB assay or MTT, using CHS-828 as a reference antitumor agent .
  • Data Interpretation: IC₅₀ values <10 µM indicate high potency; compare with normal cell toxicity to gauge selectivity.

Advanced: How do structural modifications (e.g., substituents on the triazole or benzothiazolone rings) influence biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial and cytotoxic activity by increasing electrophilicity and membrane penetration .
  • Methoxy Groups: Improve antifungal activity but may reduce solubility .
  • Thioether vs. Sulfone: Thioether (C-S-C) linkages show higher bioactivity than sulfones due to redox-active sulfur .
    Example: 2,4-Dichlorobenzylthio derivatives exhibit 2–3× higher cytotoxicity than non-halogenated analogs in HA22T liver cancer cells .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, DMSO concentration ≤0.5%) .
  • SAR Analysis: Compare substituent effects across studies; e.g., 3,4-dimethoxyphenyl analogs may show conflicting results due to differential metabolism .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate activity with binding affinity to targets like EGFR or tubulin .
  • Data Normalization: Express results as fold-change relative to positive controls (e.g., CHS-828) to minimize inter-lab variability .

Advanced: What strategies are effective in improving the metabolic stability of this compound?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
  • Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce oxidative metabolism .
  • Structural Rigidity: Replace flexible methylene links with cyclic moieties (e.g., piperazine) to slow enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.